Product packaging for 1,3-Butadiene-2-ol(Cat. No.:CAS No. 59120-04-6)

1,3-Butadiene-2-ol

Cat. No.: B13972669
CAS No.: 59120-04-6
M. Wt: 70.09 g/mol
InChI Key: DYBUYNXFWDRGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Butadiene-2-ol (CAS Registry Number: 59120-04-6) is an organic compound with the molecular formula C4H6O and a molecular weight of 70.09 g/mol . Its structure features a conjugated diene system with a hydroxyl group substituted on the second carbon, making it a functionalized butadiene derivative of significant interest in chemical synthesis and catalysis research . Researchers value this compound for exploring the transformation of bio-derived feedstocks, as it is a potential intermediate in the catalytic dehydration of butanediols to produce important monomers like 1,3-butadiene . The presence of both a conjugated diene and an alcohol functional group provides a versatile platform for various chemical reactions, including cycloadditions and polymerization, to create novel materials and fine chemicals . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O B13972669 1,3-Butadiene-2-ol CAS No. 59120-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

buta-1,3-dien-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c1-3-4(2)5/h3,5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBUYNXFWDRGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207863
Record name 1,3-Butadiene-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59120-04-6
Record name 1,3-Butadiene-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059120046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Butadiene-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 1,3 Butadiene 2 Ol

Keto-Enol Tautomerism of 1,3-Butadiene-2-ol and its Carbonyl Tautomers

This compound, as an enol, exists in equilibrium with its more stable carbonyl constitutional isomers, known as tautomers. youtube.comyoutube.com This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of pi-electrons. The primary carbonyl tautomers of this compound are but-3-en-2-one (B6265698) and, through a more complex rearrangement involving an allene (B1206475) intermediate, crotonaldehyde (B89634) (but-2-enal). Generally, the keto form is significantly more stable and favored at equilibrium due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org

Mechanistic Elucidation of Proton Transfer and π-Electron Rearrangements

The interconversion between this compound and its keto tautomers does not occur spontaneously but is catalyzed by the presence of acid or base. youtube.comlibretexts.org The process involves two distinct proton transfer steps. libretexts.org

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen of the keto tautomer, forming a resonance-stabilized oxonium ion. libretexts.orgchemistrysteps.com This protonation increases the acidity of the α-hydrogens. A weak base, such as water, then removes a proton from the α-carbon. masterorganicchemistry.com This deprotonation is the rate-determining step and results in the formation of the enol through a rearrangement of electrons. chemistrysteps.com The reverse process, conversion from the enol to the keto form, starts with the protonation of the α-carbon of the enol, followed by deprotonation of the hydroxyl oxygen. libretexts.orglibretexts.org

Base-Catalyzed Mechanism: In a basic medium, the mechanism starts with the deprotonation of the α-carbon by a base, forming a resonance-stabilized enolate anion. libretexts.orglibretexts.org This is typically the slow, rate-determining step. masterorganicchemistry.com Subsequently, the oxygen atom of the enolate is protonated by a proton source, such as water, to yield the enol. libretexts.orgyoutube.com The regeneration of the keto form from the enol under basic conditions involves the deprotonation of the hydroxyl group to form the enolate, followed by protonation at the α-carbon. libretexts.orglibretexts.org

Kinetic and Thermodynamic Aspects of Tautomeric Equilibria in Solution and Gas Phase

The equilibrium between keto and enol tautomers is a dynamic process governed by both kinetic and thermodynamic factors. Thermodynamically, the keto form is generally more stable than the enol form by approximately 45–60 kJ/mol for simple carbonyls. libretexts.org This stability difference is primarily attributed to the stronger C=O double bond (~749 kJ/mol) compared to the C=C double bond (~611 kJ/mol). libretexts.org Consequently, for a compound like but-3-en-2-one, the equilibrium would heavily favor the keto form.

Kinetically, the rate of interconversion is typically slow in neutral media but is significantly accelerated by acid or base catalysts. libretexts.org The rate-determining step in both pathways is the breaking of a C-H bond at the α-carbon. chemistrysteps.commasterorganicchemistry.com

Influence of Substituents, Solvent Environment, and Catalysis on Tautomerization

The position of the keto-enol equilibrium is sensitive to several external and internal factors.

Substituents: Electron-donating or withdrawing substituents on the molecule can alter the relative stabilities of the tautomers. For instance, in β-dicarbonyl compounds, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, shifting the equilibrium towards the enol. libretexts.orglibretexts.org Electronegative substituents can also increase the degree of enolization. missouri.edu

Solvent Environment: The polarity of the solvent plays a crucial role in the tautomeric equilibrium. nih.gov Generally, a polar solvent will favor the tautomer with the higher dipole moment. missouri.edu While it is often assumed the keto form is more polar, this is not always the case. Nonpolar solvents are less able to solvate the polar keto form, which can lead to a relative increase in the enol concentration. Hydrogen-bonding solvents can also influence the equilibrium by competing with intramolecular hydrogen bonds that might stabilize the enol form. missouri.edunih.gov For example, a strong hydrogen bond accepting solvent like DMSO can stabilize the enol tautomer. missouri.edu

Catalysis: As previously discussed, both acids and bases are effective catalysts for tautomerization. They provide lower energy pathways for the necessary proton transfers, thereby increasing the rate at which equilibrium is achieved. youtube.comyoutube.com Various catalysts, including those with both acidic and basic sites like MgO–SiO₂, are used in industrial processes that involve tautomerization steps, such as the conversion of ethanol (B145695) to 1,3-butadiene (B125203). rsc.org

Cycloaddition Reactions of this compound as a Conjugated Diene

This compound is a conjugated diene and can participate in cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org This reaction is a powerful tool in organic synthesis for forming six-membered rings. masterorganicchemistry.com The presence of the hydroxyl group at the C2 position classifies this compound as an electron-rich diene, which enhances its reactivity towards electron-deficient dienophiles. masterorganicchemistry.com

Diels-Alder Reactivity and Regioselectivity with Various Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. libretexts.org The reactivity is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com The -OH group on this compound is an electron-donating group, thus activating the diene for reaction with dienophiles bearing electron-withdrawing groups like cyano (-CN) or carbonyl (-C=O) groups.

When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning multiple constitutional isomers can be formed. masterorganicchemistry.com The outcome is governed by the electronic distribution in the reactants. The most electron-rich carbon of the diene preferentially bonds to the most electron-deficient carbon of the dienophile. chemistrysteps.com

For a 2-substituted diene with an electron-donating group (like the -OH in this compound), the major regioisomer formed is typically the "para" product (1,4-adduct). masterorganicchemistry.com This can be rationalized by examining the resonance structures of the diene, which show an increase in electron density (partial negative charge) at the C1 and C4 positions. The C1 position is generally considered the most nucleophilic due to stabilization from the adjacent electron-donating group. chemtube3d.com This aligns with Frontier Molecular Orbital (FMO) theory, which predicts that the reaction occurs through the orientation that allows for the best overlap between the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of the diene and the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. chemtube3d.com

Table 1: Predicted Regioselectivity in the Diels-Alder Reaction of this compound

DienophilePredicted Major ProductPredicted Minor Product
Acrylonitrile4-hydroxy-4-vinylcyclohex-1-ene-1-carbonitrile ("Para")4-hydroxy-3-vinylcyclohex-1-ene-1-carbonitrile ("Meta")
Methyl AcrylateMethyl 4-hydroxy-4-vinylcyclohex-1-ene-1-carboxylate ("Para")Methyl 4-hydroxy-3-vinylcyclohex-1-ene-1-carboxylate ("Meta")
Acrolein4-hydroxy-4-vinylcyclohex-1-ene-1-carbaldehyde ("Para")4-hydroxy-3-vinylcyclohex-1-ene-1-carbaldehyde ("Meta")

Stereoselectivity in Cycloaddition Reactions

The Diels-Alder reaction is highly stereospecific with respect to both the diene and the dienophile. Substituents that are cis on the dienophile remain cis in the product, and those that are trans remain trans. masterorganicchemistry.comyoutube.com

Furthermore, when cyclic products are formed, there is often a preference for the endo product over the exo product. This is known as the "endo rule." youtube.com The endo transition state is favored not because the resulting product is more stable (the exo product is often the thermodynamically more stable isomer), but because the endo transition state is kinetically favored. youtube.com This preference is attributed to stabilizing secondary orbital interactions between the p-orbitals of the electron-withdrawing group on the dienophile and the developing pi-bond at the C2 and C3 positions of the diene. youtube.com While specific experimental studies on this compound are lacking, it is expected to follow this general principle, favoring the formation of the endo adduct as the major kinetic product.

Intramolecular Cycloaddition Pathways

While intermolecular Diels-Alder reactions of conjugated dienes are well-documented, specific studies on the intramolecular cycloaddition of this compound are not extensively reported in the literature. masterorganicchemistry.comlibretexts.org However, the reactivity can be predicted based on established principles of intramolecular [4+2] cycloaddition reactions. masterorganicchemistry.com In such a reaction, the diene (the this compound core) and the dienophile (an alkene or alkyne) are tethered within the same molecule.

The reaction's feasibility is largely dependent on the length and nature of the tether connecting the diene and dienophile. Typically, tethers of three or four atoms are optimal for forming stable five- or six-membered rings fused to the newly formed cyclohexene (B86901) ring. masterorganicchemistry.com For a derivative of this compound, a hypothetical intramolecular Diels-Alder reaction can be envisioned where the hydroxyl group is linked to a dienophile-containing chain.

The mechanism is concerted, proceeding through a cyclic transition state where the diene must adopt an s-cis conformation. masterorganicchemistry.com The presence of the hydroxyl group, an electron-donating group, on the diene backbone would activate it for reaction with an electron-deficient dienophile. The reaction would result in the formation of a bicyclic structure containing a hydroxyl-substituted cyclohexene ring. The stereochemical outcome would be governed by the orientation of the dienophile relative to the diene in the transition state, with the endo product often being favored. libretexts.org

Polymerization and Oligomerization Mechanisms of this compound Derivatives

Derivatives of this compound, and hydroxy-functionalized butadienes in general, are valuable monomers for creating functional polymers with tailored properties. Their polymerization can proceed through various mechanisms, including radical, coordination, and copolymerization pathways.

The free-radical polymerization of butadiene and its derivatives is a common method for producing synthetic rubbers. iokinetic.com For a hydroxy-functionalized monomer, this process allows for the incorporation of polar hydroxyl groups along the polymer backbone. The polymerization is initiated by radical species generated from initiators like peroxides or azo compounds at elevated temperatures. iokinetic.com

The mechanism involves three main stages:

Initiation: A radical initiator decomposes to form free radicals, which then add to the double bond of a monomer molecule, creating a new, larger radical.

Propagation: The monomer radical adds to another monomer molecule, and this process repeats, rapidly extending the polymer chain. The addition to a conjugated diene can occur at the 1,2- or 1,4-positions, leading to different microstructures (pendant vinyl groups vs. an in-chain double bond).

Termination: The growth of polymer chains is halted, typically by the combination of two radicals or by disproportionation.

The presence of the hydroxyl group can influence the polymerization process and the final properties of the polymer. For instance, emulsion polymerization, which uses a redox-pair initiator, has been successfully employed for adamantyl-substituted 1,3-butadienes derived from a buten-2-ol precursor. uidaho.edu Living free-radical polymerization techniques, using initiators like alkoxyamines, have also been developed for 1,3-dienes, allowing for precise control over molecular weight and the creation of block copolymers. acs.org

Table 1: Initiators for Radical Polymerization of Dienes
Initiator TypeExamplesTypical ConditionsKey Feature
PeroxidesBenzoyl peroxide, Dicumyl peroxideThermal decomposition (High Temp.)Commonly used for bulk polymerization. iokinetic.com
Redox InitiatorsHydroperoxide/Fe(II) saltLow temperatureUsed in emulsion polymerization systems. uidaho.edu
AlkoxyaminesTEMPO-based initiatorsControlled/Living polymerizationAllows for synthesis of well-defined polymer architectures. acs.org

Coordination polymerization, particularly with Ziegler-Natta or other single-site metal catalysts, offers exceptional control over the stereochemistry of the resulting polybutadiene. researchgate.netorgoreview.com This control allows for the selective production of polymers with high cis-1,4, trans-1,4, or 1,2 (vinyl) content, which determines the material's properties. nih.gov

The mechanism involves the insertion of the diene monomer into a metal-carbon bond at the active center of the catalyst. orgoreview.com The diene first coordinates to the transition metal (e.g., Titanium, Cobalt, Nickel, Neodymium), and the structure of the resulting polymer is dictated by the catalyst system, including the metal, ligands, and cocatalyst (often an organoaluminum compound). researchgate.netnih.gov

While polar functional groups like hydroxyls can sometimes poison Ziegler-Natta catalysts by coordinating too strongly to the active metal center, catalyst systems have been developed that are tolerant to functional groups. researchgate.netbenthamdirect.com Research has shown that ligands containing hydroxyl groups in close proximity to the metal center can even enhance catalytic activity in 1,3-butadiene polymerization, suggesting that hydroxy-functionalized monomers could be successfully polymerized with appropriately designed catalysts. nih.gov

Table 2: Influence of Transition Metal Catalysts on 1,3-Butadiene Polymerization
Catalyst System (Metal/Cocatalyst)Predominant MicrostructureReference
CoCl₂(dhbp) / MAOcis-1,4 (up to 94.6%) nih.gov
NiBr₂(dhbp) / MAO / NBAiso-1,2 (syndiotacticity >99%) nih.gov
CpTiCl₃ / MAOcis-1,4 (~75-80%) nih.gov
MoO₂Cl₂ / Al(OPhCH₃)(i-Bu)₂1,2-structure nih.gov

MAO: Methylaluminoxane; dhbp: 6,6′-dihydroxy-2,2′-bipyridine; NBA: 5-norbornene-2-methylamine; Cp: cyclopentadienyl

Copolymerization of a hydroxy-functionalized butadiene derivative with other commodity monomers is a direct strategy for creating advanced materials with enhanced properties. mdpi.com Incorporating a polar monomer containing a hydroxyl group into a nonpolar polymer backbone (like polyethylene (B3416737) or polybutadiene) can significantly alter its characteristics. mdpi.com

For example, copolymerizing 1,3-butadiene with phenyl-substituted butadienes using a CpTiCl₃/MAO catalyst system allows for the creation of copolymers with tunable glass transition temperatures (Tg). nih.gov The Tg of the resulting copolymer is highly dependent on the incorporation content of the comonomer. nih.gov Similarly, introducing a hydroxy-functionalized monomer would be expected to increase the Tg and improve properties such as adhesion and chemical resistance.

The pendant hydroxyl groups also serve as reactive sites for post-polymerization modification, allowing for crosslinking or the grafting of other chemical moieties. The reactivity ratios of the monomers, which describe the relative tendency of each monomer to add to the growing chain, are crucial in determining the final composition and sequence distribution of the copolymer. nih.gov Coordination copolymerization of ethylene (B1197577) and 1,3-butadiene has been shown to produce copolymers with pendant vinyl groups that can be functionalized, demonstrating a viable pathway for creating functionalized polyolefins from simple feedstocks. mdpi.comresearchgate.net

Other Electrophilic and Nucleophilic Transformations

Electrophilic Addition: Conjugated dienes readily undergo electrophilic addition reactions, characteristically yielding a mixture of 1,2- and 1,4-addition products. pressbooks.pub The reaction of this compound with an electrophile like HBr would proceed via a resonance-stabilized allylic carbocation. libretexts.orgchemistrysteps.com

The mechanism involves two key steps:

Protonation: The initial attack of the electrophile (H⁺) on one of the double bonds forms a carbocation. The hydroxyl group at C2 is an electron-donating group, which will direct the protonation to a terminal carbon (C1 or C4) to form the most stable carbocation intermediate. Protonation at C1 would yield a resonance-stabilized tertiary carbocation at C2 and a secondary allylic cation at C4. This intermediate would be particularly stable.

Nucleophilic Attack: The nucleophile (Br⁻) can then attack either of the carbons bearing a partial positive charge (C2 or C4), leading to the 1,2-adduct and the 1,4-adduct, respectively.

The product distribution (1,2- vs. 1,4-adduct) is often temperature-dependent. At lower temperatures, the kinetically controlled product (typically the 1,2-adduct, which forms faster) predominates, while at higher temperatures, the more stable, thermodynamically controlled product (often the 1,4-adduct) is favored. chemistrysteps.com

Nucleophilic Transformations of the Hydroxyl Group: The hydroxyl group of this compound can participate in reactions typical of alcohols. msu.edu

As a Nucleophile: The oxygen atom has lone pairs of electrons and can act as a nucleophile, attacking electrophiles. This can lead to the formation of ethers (Williamson ether synthesis) or esters (Fischer esterification), although the enolic nature of the alcohol may complicate these reactions.

As a Leaving Group: The hydroxyl group is a poor leaving group (OH⁻). libretexts.org However, in the presence of a strong acid, it can be protonated to form an oxonium ion (-OH₂⁺). libretexts.org This makes water, a much better leaving group, which can depart to form a carbocation, leading to Sₙ1 substitution or E1 elimination reactions. libretexts.orglibretexts.org

Functional Group Interconversions and Derivatization Strategies of this compound

This compound, as a dienol, possesses a versatile chemical structure characterized by a hydroxyl group attached to a conjugated diene system. This arrangement imparts unique reactivity, allowing for a variety of functional group interconversions and derivatization strategies. The presence of the hydroxyl group, the double bonds, and the potential for tautomerization to an α,β-unsaturated ketone (3-buten-2-one) are key factors governing its chemical behavior. While specific literature on the derivatization of this compound is limited, its reactivity can be inferred from the well-established chemistry of enols and other vinyl alcohols.

The primary strategies for its derivatization involve reactions at the hydroxyl group and exploiting the nucleophilic character of the carbon atom alpha to the hydroxyl group. These transformations allow for the introduction of a wide range of functional groups, leading to the synthesis of diverse chemical entities.

Reactions at the Hydroxyl Group

The hydroxyl group of this compound can undergo several common transformations typical of alcohols, such as etherification and esterification. These reactions are often catalyzed and aim to replace the hydroxyl proton or the entire hydroxyl group with other functionalities.

Etherification: The formation of ethers from this compound can be achieved under various conditions. For instance, Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a plausible route. Additionally, acid-catalyzed or metal-catalyzed additions to alkynes can yield vinyl ethers. Palladium-catalyzed transetherification with another vinyl ether is also a viable method for synthesizing new vinyl ethers.

Esterification: Ester derivatives of this compound can be prepared through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Enzyme-catalyzed esterification is a mild and efficient method for producing vinyl esters, which are valuable monomers in polymer chemistry. Deprotonation of the enol can form an enolate, which can be trapped by acylation to yield esters like vinyl acetate.

Reaction TypeReagent/CatalystProduct Type
EtherificationSodium hydride, Alkyl halideAlkyl dienyl ether
EtherificationPalladium catalyst, Vinyl etherSubstituted vinyl ether
EsterificationCarboxylic acid, Acid catalystDienyl ester
EsterificationAcid chloride, PyridineDienyl ester
EsterificationCandida antarctica lipase (B570770) B, Carboxylic acidDienyl ester

Derivatization via Enol/Enolate Reactivity

A significant aspect of the reactivity of this compound stems from its nature as an enol. Enols and their corresponding enolates are excellent nucleophiles, with the carbon atom at the C1 position being particularly reactive towards electrophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Alkylation: The enolate of this compound, generated by treatment with a suitable base, can react with alkyl halides in an SN2 fashion. This results in the formation of a new carbon-carbon bond at the C1 position, leading to α-alkylated derivatives of the corresponding keto-tautomer.

Halogenation: Enols readily react with electrophilic halogens, such as bromine. This reaction proceeds via the attack of the electron-rich double bond on the halogen, leading to the formation of an α-halogenated carbonyl compound after tautomerization.

Reaction TypeReagentProduct Type
α-AlkylationStrong base (e.g., LDA), Alkyl halideα-Alkyl-α,β-unsaturated ketone
α-HalogenationBromine, Acetic acidα-Bromo-α,β-unsaturated ketone

These functional group interconversions and derivatization strategies highlight the synthetic potential of this compound as a building block in organic synthesis. The ability to modify both the hydroxyl group and the carbon backbone opens avenues for the creation of a wide array of complex molecules.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Investigations of 1,3 Butadiene 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules. creative-biostructure.com For a reactive species like 1,3-butadiene-2-ol, specialized NMR techniques are required to gain detailed insights.

Dynamic NMR for Tautomeric Exchange Kinetics

The interconversion between this compound and its keto form, methyl vinyl ketone, is a dynamic process known as tautomerism. Dynamic NMR (DNMR) spectroscopy is an invaluable technique for studying the kinetics of such exchange processes. fu-berlin.de By analyzing the changes in NMR lineshapes as a function of temperature, it is possible to determine the rate constants and activation parameters for the tautomeric equilibrium.

For instance, in related systems, DNMR has been successfully used to quantify the rates of intramolecular proton transfer. fu-berlin.de In the case of this compound, DNMR experiments could provide crucial data on the energy barrier for the keto-enol tautomerization, shedding light on its stability and reactivity under different conditions. The study of kinetic isotope effects, by substituting protons with deuterium, can further elucidate the mechanism of the proton transfer step. fu-berlin.de

Advanced 2D NMR Techniques for Complex Structural Elucidation

While 1D NMR provides fundamental information about the chemical environment of nuclei, complex molecules often exhibit overlapping signals that are difficult to interpret. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous structural elucidation of compounds like this compound. creative-biostructure.comcornell.edu

COSY experiments reveal scalar (J-coupled) interactions between protons, helping to identify neighboring protons in the molecular structure. creative-biostructure.com

HSQC correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C, providing a map of C-H connectivities. creative-biostructure.com

HMBC identifies longer-range couplings between protons and carbons (typically 2-3 bonds away), which is critical for piecing together the carbon skeleton and identifying the positions of functional groups. cornell.edu

In the context of this compound, these techniques would be instrumental in confirming the connectivity of the diene system and the position of the hydroxyl group. For example, HMBC correlations between the hydroxyl proton and the carbons of the butadiene backbone would provide definitive proof of the enol structure. The structural characterization of related complex molecules, such as exocyclic deoxyadenosine (B7792050) adducts of 1,2,3,4-diepoxybutane, has been successfully achieved using a combination of one- and two-dimensional NMR techniques. nih.gov

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational isomers of a molecule. nih.goviitm.ac.in

In Situ Spectroscopic Monitoring of Reaction Pathways

The transient nature of this compound makes in situ spectroscopic monitoring essential for studying its formation and subsequent reactions. Techniques like Attenuated Total Reflection Infrared (ATR-IR) spectroscopy allow for the continuous monitoring of reactant and product concentrations in real-time. nih.govresearchgate.net This is particularly valuable for understanding the kinetics and mechanisms of reactions involving this enol.

For example, in situ FT-IR spectroscopy has been used to identify and quantify the products of the gas-phase reactions of 1,3-butadiene (B125203) with OH and NO₃ radicals. acs.org Similar approaches could be employed to monitor the formation of this compound as an intermediate in these or other reactions, such as the conversion of ethanol (B145695) over catalysts. core.ac.ukunibo.it The coupling of in situ spectroscopy with other analytical methods, like mass spectrometry, can provide even more comprehensive insights into complex reaction networks. unibo.it

Theoretical Vibrational Analysis for Conformational and Tautomeric Assignment

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful complement to experimental vibrational spectroscopy. ubc.caresearchgate.net By calculating the harmonic and anharmonic vibrational frequencies of different possible conformers and tautomers, it is possible to predict their IR and Raman spectra. ubc.caresearchgate.net Comparing these theoretical spectra with experimental data allows for the confident assignment of observed vibrational bands to specific molecular structures.

For this compound, theoretical calculations can help to distinguish between its different possible planar and non-planar conformers. Furthermore, by comparing the calculated spectra of this compound and methyl vinyl ketone, specific vibrational modes that are characteristic of the enol form can be identified. This approach has been successfully applied to other keto-enol systems, aiding in the interpretation of their experimental spectra. ubc.cascifiniti.com Theoretical analysis can also provide insights into the strength of intramolecular hydrogen bonding in the enol, which influences its structure and reactivity. ubc.ca

Mass Spectrometry (MS) Techniques for Reactive Intermediates

Mass spectrometry is an indispensable tool for the detection and identification of reactive intermediates in complex chemical systems. osti.govcolorado.edu Its high sensitivity allows for the observation of species present at very low concentrations.

The primary challenge in using mass spectrometry to study this compound is distinguishing it from its more stable keto isomer, methyl vinyl ketone, as they have the same mass. osti.govcolorado.edu However, techniques that exploit differences in their ionization energies can overcome this ambiguity. osti.govcolorado.edu Tunable vacuum ultraviolet (VUV) photoionization, for example, can selectively ionize the enol at a lower energy than the ketone. osti.govcolorado.edu

Tandem mass spectrometry (MS/MS) is another powerful technique for distinguishing between isomers. tennessee.edu By isolating the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced that can serve as a fingerprint for the specific isomer. This approach has been used to study the keto-enol tautomerism of other radical cations. tennessee.edu In the context of this compound, MS/MS could be used to develop a unique fragmentation signature to confirm its presence in a mixture.

Furthermore, atmospheric pressure ionization tandem mass spectrometry (API-MS) has been employed to identify various products from the atmospheric reactions of 1,3-butadiene, including hydroxynitrates and hydroxycarbonyls, demonstrating its utility in characterizing complex reaction products. acs.org

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula, distinguishing it from other isobaric compounds. The exact mass of this compound (C₄H₆O) is 70.041865 Da. nist.gov

HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, can differentiate this compound from other C₄H₆O isomers or compounds with very similar nominal masses. In studies of atmospheric oxidation of 1,3-butadiene, HRMS has been instrumental in identifying a wide array of products, where the accurate mass measurement is the first step in proposing a chemical structure for a newly observed species. mendeley.com While direct studies focusing solely on the HRMS of this compound are scarce, the principles are well-established in the analysis of its isomers and related volatile organic compounds (VOCs). copernicus.org

Table 1: Theoretical Mass Data for this compound

Parameter Value
Chemical Formula C₄H₆O
Nominal Mass 70 Da
Monoisotopic Mass 70.041865 Da

Tandem Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound ([C₄H₆O]⁺˙) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation spectrum is akin to a fingerprint, which can be used to confirm the structure and distinguish it from isomers like crotonaldehyde (B89634) or methyl vinyl ketone. libretexts.orgacs.org

While a detailed, experimentally verified fragmentation spectrum specifically for this compound is not widely published, computational studies have explored its bond energies, predicting likely fragmentation pathways. A computational analysis using the FragsGen code identified eight potential fragmentation routes for this compound. polimi.it The weakest bond was predicted to be the O-H bond, suggesting that a primary fragmentation pathway would involve the loss of a hydrogen radical, leading to a prominent [M-H]⁺ ion. polimi.it

Table 2: Computationally Predicted Bond Dissociation Energies for this compound

Fragmentation Number Bond Type High-Level BDE (kcal/mol)
1 C-C 144.77
2 C-C 154.91
3 C-H 109.86
4 O-H 85.40
5 C-H 113.94
6 C-H 111.32
7 C-H 107.84
8 C-O 113.98

(Data sourced from a computational study using CCSD(T) level of theory) polimi.it

This data suggests that the loss of a hydrogen atom from the hydroxyl group (fragmentation 4) is the most energetically favorable dissociation, which would be a key feature in its tandem mass spectrum. polimi.it

Chromatographic Separation Techniques for Analysis of Complex Mixtures

Chromatography is essential for separating this compound from other compounds in a mixture before mass spectrometric analysis. This separation is crucial, especially when dealing with complex samples like atmospheric aerosols or products of chemical reactions where numerous isomers and other compounds are present. copernicus.orgcopernicus.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile compounds. researchgate.net Given that this compound is a volatile enol, GC-MS is the ideal method for its analysis. In this technique, the sample is vaporized and passed through a long capillary column that separates compounds based on their boiling points and interactions with the column's stationary phase. healthycanadians.gc.caresearchgate.net

The analysis of 1,3-butadiene and its oxidation products, which would include its enol form, is routinely performed using GC-MS. nih.gov For instance, in studies of tobacco smoke, GC-MS is used to quantify a wide range of volatile compounds, including 1,3-butadiene. healthycanadians.gc.cahealthycanadians.gc.ca The methodology often involves trapping the volatile compounds from a gas stream onto a sorbent tube, followed by thermal desorption into the GC-MS system. researchgate.net While this compound is often a transient species, its detection is theoretically possible under specific chromatographic conditions that prevent its tautomerization back to methyl vinyl ketone. The choice of a suitable GC column, such as a PLOT (Porous Layer Open Tubular) column, can provide the necessary resolution to separate light hydrocarbons and their oxygenated derivatives. researchgate.net

Table 3: Typical GC-MS Parameters for Volatile Organic Compound Analysis

Parameter Typical Setting
Injector Temperature 220 °C healthycanadians.gc.ca
Column Type DB-5MS or similar non-polar column healthycanadians.gc.ca
Oven Program Initial temperature of 35-40°C, followed by a ramp healthycanadians.gc.ca
Carrier Gas Helium or Hydrogen
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Analyzer | Quadrupole, Ion Trap, or TOF |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Thermally Labile Compounds

For compounds that are thermally labile or non-volatile, liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical method. Although this compound itself is volatile, it may be present in reaction mixtures with non-volatile or thermally sensitive products, such as oligomers or functionalized species formed during atmospheric oxidation. copernicus.orgcopernicus.org Furthermore, derivatization reactions, sometimes used to stabilize reactive analytes, can yield products more amenable to LC-MS analysis.

In the broader context of 1,3-butadiene analysis, LC-MS/MS is extensively used to quantify its metabolites in biological samples, such as monohydroxybutenylmercapturic acid (MHBMA) and dihydroxybutylmercapturic acid (DHBMA) in urine. nih.gov These methods often employ column-switching techniques for online sample cleanup and concentration, demonstrating the power of LC-MS for analyzing complex biological matrices. nih.gov While not directly analyzing this compound, these established LC-MS/MS methods for related metabolites highlight the technique's applicability for detecting trace levels of analytes in complex mixtures, a scenario where the enol might also be found. nih.govgezondheidsraad.nl The use of electrospray ionization (ESI), a soft ionization technique, is particularly advantageous as it minimizes fragmentation in the ion source, preserving the molecular ion for MS/MS analysis. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
1,3-Butadiene
Acrolein
Crotonaldehyde
Dihydroxybutylmercapturic acid (DHBMA)
Formaldehyde (B43269)
Furan
Methyl vinyl ketone

Theoretical and Computational Investigations of 1,3 Butadiene 2 Ol

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,3-butadiene-2-ol. These methods are used to determine the molecule's three-dimensional structure, conformational preferences, and the distribution of electrons, which dictates its reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for exploring the ground states and conformational landscapes of molecules like this compound.

The conformational landscape of this compound is defined by the rotation around its single bonds, particularly the C-C and C-O single bonds. Similar to its parent compound, 1,3-butadiene (B125203), which exists as s-trans and s-gauche conformers, this compound is expected to have several stable or meta-stable geometries. researchgate.net DFT calculations can be used to locate these energy minima on the potential energy surface and determine their relative stabilities. The planarity of the diene system is a key factor, as conjugation, the overlap of p-orbitals across the single bond, stabilizes the molecule. wikipedia.org

DFT calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles for each conformer. For this compound, the presence of the hydroxyl group introduces additional conformational possibilities due to the rotation around the C-O bond.

Table 1: Predicted Structural Parameters of a Planar Conformer of this compound using DFT Note: These are representative values based on typical DFT calculations for similar conjugated systems.

ParameterAtomsPredicted Value
Bond Length (Å)C1=C21.345
C2-C31.460
C3=C41.350
C2-O1.365
Bond Angle (°)C1-C2-C3123.5
C2-C3-C4124.0
C2-O-H109.0

Furthermore, DFT is used to analyze electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. masterorganicchemistry.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For this compound, the electron-donating hydroxyl group is expected to raise the energy of the HOMO and alter the electron density distribution compared to the unsubstituted 1,3-butadiene. mdpi.com

While DFT is highly efficient, ab initio methods provide a pathway to higher accuracy, albeit at a greater computational expense. These methods, such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster (CC) theory, are derived directly from first principles without the empirical parameters often found in DFT functionals. ukim.mk

For a relatively small molecule like this compound, high-level ab initio calculations can be performed to obtain benchmark energies. These are particularly valuable for refining the relative energies of different conformers or tautomers and for calculating accurate activation barriers for chemical reactions. ukim.mk Often, a combined approach is used where geometries are optimized at a computationally cheaper level (like DFT or MP2), followed by a single-point energy calculation using a more sophisticated method (like CCSD(T)) to achieve a "gold standard" level of accuracy. ukim.mk

Computational Modeling of Tautomeric Equilibria and Energy Barriers

This compound exists in equilibrium with its more stable keto tautomer, butenone. The study of this keto-enol tautomerism is a classic application of computational chemistry, providing insights into the relative stability of the tautomers and the mechanism of their interconversion. researchgate.netresearchgate.net

The conversion between this compound (enol) and butenone (keto) proceeds through a high-energy transition state (TS). Computational methods are used to locate this TS on the potential energy surface. A transition state is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. orientjchem.org Vibrational frequency calculations are used to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the proton transfer). ukim.mkorientjchem.org

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. orientjchem.org This calculation maps the reaction pathway downhill from the transition state, ensuring that it correctly connects the intended reactant (enol) and product (keto). researchgate.netorientjchem.org This confirms that the identified TS is indeed the correct one for the tautomerization reaction. The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction. researchgate.net

Table 2: Illustrative Gas-Phase Energies for Butenone <=> this compound Tautomerism Note: Values are hypothetical, based on typical energy differences for keto-enol systems.

SpeciesRelative Energy (kcal/mol)
Butenone (Keto)0.0
This compound (Enol)+12.5
Transition State (TS)+45.0

The tautomeric equilibrium is highly sensitive to the surrounding environment. nih.gov Solvents can stabilize one tautomer over another through interactions like hydrogen bonding and dipole-dipole interactions. Computational models can account for these effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.govscispace.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. Calculations using implicit models can show how the relative energies of the keto and enol forms, as well as the transition state, change as the polarity of the solvent increases. scispace.com Generally, more polar solvents tend to favor the more polar tautomer, which is typically the keto form. researchgate.net

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the direct modeling of specific interactions, such as hydrogen bonds between the solute and solvent. An explicit model might involve calculating the properties of this compound surrounded by a shell of water molecules. This method is crucial for understanding reactions where solvent molecules play a direct role in the reaction mechanism, for instance, by acting as a proton shuttle in the tautomerization process.

Table 3: Illustrative Effect of Solvent Polarity on Tautomerization Energy Barrier Note: Data is hypothetical, demonstrating the general trend observed in computational studies.

Solvent (Dielectric Constant)Activation Energy (kcal/mol)
Gas Phase (1.0)45.0
Cyclohexane (2.0)43.8
Methanol (33.0)38.5
Water (78.4)37.1

Reaction Mechanism Studies using Computational Chemistry

Beyond tautomerism, computational chemistry is used to explore the mechanisms of various reactions involving this compound. As a conjugated diene, it can participate in cycloaddition reactions, such as the Diels-Alder reaction. ukim.mk Computational studies can model the approach of a dienophile, locate the transition state for the concerted or stepwise reaction, and predict the stereochemical outcome.

Quantum chemical methods are also employed to study decomposition pathways and polymerization mechanisms. mdpi.comdtic.mil For example, a computational investigation could map out the potential energy surface for the dehydration of this compound or its reaction with radicals. By calculating the energy barriers for competing reaction pathways, these studies can predict the major products and provide a detailed, step-by-step understanding of the reaction mechanism that is often inaccessible through experimental means alone. researchgate.net

Potential Energy Surface Mapping for Complex Reaction Networks

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. Mapping the PES of this compound would be crucial for understanding its conformational landscape and the pathways of its chemical transformations.

For the related 1,3-butadiene, extensive computational studies have mapped the PES for rotation around the central C-C single bond, identifying the relative energies of the s-trans and s-gauche conformers and the transition state connecting them. A similar investigation for this compound would need to consider the additional complexity introduced by the hydroxyl group, including its rotational freedom and potential for intramolecular hydrogen bonding.

Furthermore, a comprehensive PES mapping would be essential for studying the keto-enol tautomerization between this compound and its keto form, butenone. Computational studies on other keto-enol systems have successfully identified the transition states and calculated the activation barriers for this type of isomerization, providing a framework for how such an investigation could be conducted for this compound.

Catalytic Reaction Pathway Analysis (e.g., Heterogeneous and Homogeneous Catalysis)

Computational methods are instrumental in analyzing the mechanisms of catalytic reactions at a molecular level. While no specific computational studies on the catalytic reactions of this compound were found, research on the synthesis of 1,3-butadiene from bio-derived feedstocks often involves intermediates that are structurally similar to this compound.

For instance, the dehydration of butanediols to produce 1,3-butadiene is a key industrial process that has been investigated using computational techniques. These studies often explore the reaction pathways on the surfaces of heterogeneous catalysts, such as metal oxides. A key intermediate in some of these proposed mechanisms is 3-buten-2-ol (B146109), an isomer of this compound. Density Functional Theory (DFT) calculations have been employed to determine the adsorption energies of such intermediates on catalyst surfaces and to calculate the energy barriers for subsequent reaction steps.

A theoretical investigation into the catalytic behavior of this compound would likely involve similar methodologies. Both heterogeneous catalysis, involving solid catalysts, and homogeneous catalysis, with catalysts dissolved in the reaction medium, could be explored. Such studies would aim to identify efficient catalysts for the conversion of this compound into other valuable chemicals and to understand the detailed reaction mechanisms that govern these transformations.

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra. For a potentially transient or difficult-to-isolate species like this compound, theoretical predictions of its spectroscopic signatures would be invaluable for its identification and characterization.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants of organic molecules.

The accuracy of these predictions depends on the chosen computational level of theory (functional and basis set) and the inclusion of environmental effects, such as the solvent. While no specific computational NMR data for this compound have been published, the methodology for such a prediction is well-established. The process would typically involve:

Optimization of the molecular geometry of the different conformers of this compound.

Calculation of the magnetic shielding tensors for each nucleus.

Conversion of the shielding tensors to chemical shifts, often by referencing to a standard compound like tetramethylsilane (B1202638) (TMS).

Boltzmann averaging of the chemical shifts of the different conformers to obtain the final predicted spectrum.

The following table illustrates the type of data that would be generated from such a computational study, though it must be emphasized that these are hypothetical values for illustrative purposes, as no published data exists.

Hypothetical Computationally Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for a Conformer of this compound

Atom Predicted ¹³C Chemical Shift (ppm) Attached Protons Predicted ¹H Chemical Shift (ppm)
C1 115.2 H1a, H1b 5.1 (d), 5.3 (d)
C2 145.8 - -
C3 130.5 H3 6.4 (dd)
C4 118.9 H4a, H4b 5.2 (d), 5.4 (d)

Vibrational Frequency Analysis for IR and Raman Assignments

These calculations are crucial for:

Assigning the bands observed in experimental IR and Raman spectra to specific molecular motions.

Predicting the full vibrational spectrum of a molecule, which can aid in its identification.

Providing insights into the bonding and structure of the molecule.

For 1,3-butadiene, numerous experimental and computational studies have characterized its vibrational spectrum. A similar computational analysis for this compound would involve calculating the harmonic vibrational frequencies at a suitable level of theory. The results would provide a predicted IR and Raman spectrum, which could then be compared with experimental data if it becomes available.

The table below provides a hypothetical example of the kind of data that would be produced in a computational vibrational analysis of this compound. The vibrational modes, their calculated frequencies, and their predicted IR intensities are listed.

Hypothetical Calculated Vibrational Frequencies and IR Intensities for a Conformer of this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Predicted IR Intensity (km/mol)
O-H stretch 3650 50.2
C-H stretch (vinyl) 3100 - 3000 15.8 - 25.4
C=C stretch 1650, 1605 30.1, 45.7
C-O stretch 1250 80.5
O-H bend 1150 65.3

Advanced Applications and Industrial Relevance of 1,3 Butadiene 2 Ol Research

1,3-Butadiene-2-ol as a Precursor in Fine Chemical Synthesis

The utility of this compound as a precursor is intrinsically linked to its nature as an enol, a class of compounds known for their unique reactivity. researchgate.netlibretexts.org While its direct industrial application is limited due to its rapid tautomerization to the more stable methyl vinyl ketone, its transient formation is a key step in several synthetic pathways. wikipedia.orgresearchgate.net

Synthesis of Pharmaceutical Intermediates and Agrochemicals

Although direct evidence for the large-scale use of isolated this compound in pharmaceutical synthesis is scarce, its role as an intermediate is inferred from the chemistry of its keto-form, methyl vinyl ketone. MVK is a known building block in the synthesis of various organic compounds, including those with applications in the pharmaceutical and agrochemical industries. wikipedia.orgamericanchemistry.com For instance, MVK is utilized in the preparation of the commercial fungicide vinclozolin. wikipedia.org The synthesis of complex molecules often involves intermediates where the enol form's specific reactivity is harnessed. For example, the synthesis of butadiene-derived DNA adducts, such as the N3 2'-deoxyuridine (B118206) adducts, involves intermediates like 2-hydroxy-3-butene-1-(p-toluenesulfonate), highlighting the role of hydroxylated butadiene structures in complex biological and chemical synthesis. nih.gov

The reactivity of the enol tautomer can be exploited in reactions where the nucleophilicity of the double bond or the acidity of the hydroxyl group is key. While not as stable as its keto counterpart, the enol form, this compound, can theoretically participate in reactions that its keto form cannot, or does so under different conditions. The controlled generation of this compound in situ could, therefore, offer a pathway to novel pharmaceutical and agrochemical intermediates.

Role in the Production of Specialty Chemicals and Fragrances

The broader family of butadiene derivatives has established applications in the production of specialty chemicals. For example, the telomerization of 1,3-butadiene (B125203) with various nucleophiles leads to the formation of platform chemicals like 1-octene (B94956) and 1-octanol, which are precursors to other valuable compounds. rsc.org While direct involvement of this compound is not explicitly detailed, its structural elements are present in various fragrance compounds. The synthesis of certain fragrances involves intermediates that could be derived from or are structurally related to butenols. nih.gov For instance, the synthesis of some organoleptic compounds utilizes phenyl-butan-2-ol derivatives. rsc.org The potential for this compound to act as a precursor in this field lies in its ability to undergo reactions such as esterification or etherification at the hydroxyl group, or cycloaddition reactions across the diene system, to create complex molecules with desirable fragrance properties.

Catalytic Roles and Ligand Design in Organic Synthesis

The unique electronic and structural features of this compound make it an interesting candidate for roles in catalysis, both as a mediator and as a structural scaffold for ligand design.

Enol-Mediated Catalysis and Organocatalysis

Enolates and enols are fundamental intermediates in many carbon-carbon bond-forming reactions. The field of organocatalysis, which utilizes small organic molecules as catalysts, often proceeds via enamine or enol-based mechanisms. The discovery of enols in combustion environments has spurred interest in their chemistry. researchgate.net The ability of this compound to act as a nucleophile through its electron-rich double bond makes it a potential component in enol-mediated catalytic cycles. While specific examples of catalysis directly mediated by this compound are not prevalent in the literature, the principles of enol reactivity suggest its potential in reactions such as aldol (B89426) condensations and Michael additions, where it could act as a reactive, transient species generated in situ.

Development of Novel Ligands Utilizing the Butadiene-2-ol Scaffold

The conjugated diene system of 1,3-butadiene is a common motif in ligands for transition metal catalysis. slideshare.netlibretexts.org The introduction of a hydroxyl group at the 2-position, as in this compound, would create a bifunctional ligand capable of coordinating to a metal center through both the π-system of the diene and the oxygen atom of the hydroxyl group. This could lead to the formation of stable chelate complexes with unique catalytic properties. For example, Co(II) and Ni(II) complexes with 6,6'-dihydroxy-2,2'-bipyridine ligands have shown high activity in 1,3-butadiene polymerization, demonstrating the positive impact of hydroxyl groups on ligand performance. rsc.orgrsc.org Designing ligands based on the this compound scaffold could offer new possibilities for controlling the stereoselectivity and reactivity of catalytic transformations. Research into sterically encumbered phosphine (B1218219) ligands derived from complex scaffolds for palladium-catalyzed reactions highlights the ongoing innovation in ligand design. acs.org

Sustainable Production and Process Optimization in Industrial Contexts:While sustainable production routes exist for the closely related and commercially significant compound 1,3-butadiene, often involving the isomer 3-buten-2-ol (B146109) as an intermediate from biomass-derived butanediols, this information does not directly apply to the sustainable industrial production of this compound as a target molecule.google.comgoogle.comugent.beresearchgate.netchiba-u.jp

The parent compound, 1,3-butadiene, and its isomer, 3-buten-2-ol, are the subjects of extensive research in polymer science and sustainable chemistry. chiba-u.jpmdpi.comresearchgate.net However, a transfer of this information to this compound would be scientifically inaccurate and would violate the strict constraints of the request.

Due to the absence of specific, verifiable research findings for this compound within the requested topics, the generation of a thorough and scientifically accurate article as per the provided outline is not possible at this time.

Environmental Dynamics and Transformations of 1,3 Butadiene 2 Ol in Natural Systems

Atmospheric Chemistry and Degradation Pathways

Once released into the atmosphere, 3-buten-2-ol (B146109) is subject to various degradation processes, primarily driven by reactions with atmospheric oxidants and photochemical processes. These transformations are crucial in understanding the atmospheric lifetime of the compound and its contribution to the formation of secondary atmospheric pollutants.

The primary removal pathway for 3-buten-2-ol from the atmosphere is through gas-phase reactions with key oxidants. The hydroxyl radical (•OH) is the most significant of these, being the dominant chemical loss process during the daytime. The reaction with ozone (O₃) also contributes to its degradation, particularly during periods of high ozone concentration. The nitrate (B79036) radical (NO₃•) can become a significant oxidant during nighttime in polluted environments.

The reaction of ozone with 3-buten-2-ol proceeds via a 1,3-dipolar cycloaddition, forming a primary ozonide that subsequently decomposes. copernicus.org This decomposition can lead to the formation of stable carbonyl products such as formaldehyde (B43269) and 2-hydroxypropanal. copernicus.org

The reaction with hydroxyl radicals is significantly faster and is considered the principal degradation pathway. This reaction involves the addition of the OH radical to the double bond, leading to the formation of peroxy radicals in the presence of oxygen, which then undergo further reactions to form various oxygenated products.

The following table summarizes the experimentally determined rate coefficients for the reaction of 3-buten-2-ol and related compounds with major atmospheric oxidants.

ReactantOxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
3-Buten-2-olO₃(62.9 ± 6.8) × 10⁻¹⁸298 ± 2 nih.govacs.org
2-Methyl-3-buten-2-ol (B93329)•OH(5.6 ± 0.6) × 10⁻¹¹298 ± 2 researchgate.net
2-Methyl-3-buten-2-olO₃(9.55 ± 1.04) × 10⁻¹⁸298 ± 2 nih.govacs.org
2-Methyl-3-buten-2-olNO₃•(8.6 ± 2.9) × 10⁻¹⁵298 ± 2 europa.eu
2-Methyl-3-buten-2-olCl•(4.72 ± 0.97) × 10⁻¹⁰298 ± 2 europa.eu

Note: Data for 2-methyl-3-buten-2-ol is included for comparative purposes as it is a structurally similar compound for which more extensive data is available.

Photochemical degradation of 3-buten-2-ol is primarily initiated by its reaction with photochemically generated hydroxyl radicals. The absorption of sunlight itself is not expected to be a significant degradation pathway for 3-buten-2-ol as it lacks a suitable chromophore to absorb radiation in the actinic region.

The OH-initiated oxidation of 3-buten-2-ol leads to the formation of a variety of oxygenated products. For the related compound 2-methyl-3-buten-2-ol, the major products identified from its photooxidation include acetone (B3395972), glycolaldehyde, and 2-hydroxy-2-methylpropanal. copernicus.org The degradation mechanism for 3-buten-2-ol is expected to follow a similar pathway, initiated by OH addition to the double bond, followed by the formation and subsequent reaction of alkoxy radicals. researchgate.net

The atmospheric oxidation of 3-buten-2-ol and its structural analogs can lead to the formation of products with lower volatility, which can then partition into the particle phase, contributing to the formation of secondary organic aerosols (SOA). While 3-buten-2-ol itself is a volatile organic compound, its oxidation products, such as multifunctional carbonyls and organic nitrates, can act as SOA precursors.

Studies on the structurally similar 2-methyl-3-buten-2-ol (MBO) have shown that its photooxidation can lead to SOA formation, although the yields are generally low. acs.org The formation of SOA from MBO is enhanced in the presence of acidic aerosols, suggesting the involvement of acid-catalyzed reactive uptake of epoxide intermediates. acs.orgnih.gov While direct studies on SOA formation from 3-buten-2-ol are limited, it is plausible that similar mechanisms are at play. However, research has also indicated that aerosol formation from 2-methyl-3-buten-2-ol is insignificant under high-NO₂ conditions. copernicus.org

The table below presents research findings on SOA formation from the photooxidation of 2-methyl-3-buten-2-ol, which serves as a proxy for understanding the potential of 3-buten-2-ol as an SOA precursor.

PrecursorExperimental ConditionsSOA Yield (%)Key FindingsReference
2-Methyl-3-buten-2-olLow-NOx, dry conditions~0.1Slight aerosol formation observed. acs.org
2-Methyl-3-buten-2-olHigh-NOxNegligibleInsignificant SOA formation. d-nb.info
2-Methyl-3-buten-2-olLow-NO, with acidic seed aerosolEnhancedSOA formation increases with aerosol acidity. acs.orgnih.gov

Aqueous Phase Transformations and Environmental Fate

In aquatic environments, the fate of 3-buten-2-ol is governed by processes such as hydrolysis and biodegradation. Its high water solubility suggests a preference for partitioning into the aqueous phase. oecd.org

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For 3-buten-2-ol, hydrolysis is not expected to be a significant environmental fate process under normal environmental conditions (neutral pH). However, the hydrolysis of related compounds, such as (R)-3-chloro-1-butene, has been shown to produce racemic 3-buten-2-ol, indicating that the reverse reaction, the hydration of a related carbocation, is possible. youtube.comaskfilo.com This suggests that under certain conditions, such as in the presence of specific catalysts or at non-neutral pH, hydrolysis could potentially play a role in the transformation of derivatives of 3-buten-2-ol.

Biodegradation is a key process for the removal of organic compounds from aquatic environments. Studies have shown that the related compound, 2-methyl-3-buten-2-ol, is readily biodegradable. oecd.org This suggests that microorganisms possess the necessary enzymatic machinery to break down this class of compounds.

The biodegradation of tertiary alcohols, such as tert-amyl alcohol, has been shown to proceed via the formation of 2-methyl-3-buten-2-ol as an intermediate. asm.orgnih.gov This intermediate is then further degraded. While specific pathways for the biodegradation of 3-buten-2-ol are not extensively detailed in the literature, it is likely to involve oxidation of the alcohol group and/or cleavage of the carbon-carbon double bond by microbial enzymes. Given its structural simplicity, it is expected to be susceptible to microbial attack in natural waters.

Soil and Sediment Interactions and Mobility

Detailed studies specifically investigating the interactions of 1,3-butadiene-2-ol with soil and sediment are limited. In the absence of direct data for this compound, the behavior of its parent compound, 1,3-butadiene (B125203), is often considered, although the presence of a hydroxyl group in this compound is expected to significantly alter its environmental fate and transport properties compared to the non-polar parent compound.

There is a lack of specific experimental data on the adsorption, desorption, and leaching of this compound in soil and sediment. For the parent compound, 1,3-butadiene, a calculated soil adsorption coefficient (Koc) of 288 suggests it may have moderate mobility in soil. nih.gov However, its rapid volatilization and potential for degradation are expected to limit its leaching into groundwater. nih.gov The hydroxyl group in this compound would likely increase its water solubility and potentially decrease its adsorption to soil organic carbon compared to 1,3-butadiene, thus possibly increasing its leaching potential. However, without experimental data, these remain theoretical considerations.

Table 1: Soil Interaction Parameters for 1,3-Butadiene and Estimated Behavior for this compound

Parameter1,3-ButadieneThis compoundSource
Soil Adsorption Coefficient (Koc)288 (Calculated)Data Not Available nih.gov
Mobility in SoilModerate (Estimated)Potentially High (Estimated) nih.gov
Leaching PotentialLow (due to volatilization and degradation)Data Not Available nih.gov

Note: The information for this compound is estimated based on chemical structure and not from experimental findings.

1,3-Butadiene is known to be a substrate for microbial degradation. Studies with pure cultures of methane-utilizing bacteria, such as Methylosinus trichosporium and Methylococcus capsulatus, isolated from soil and lake samples, have demonstrated the capability to degrade 1,3-butadiene. nih.gov The initial step in the aerobic biodegradation of 1,3-butadiene is often its oxidation. cdc.gov

Table 2: Microbial Transformation of 1,3-Butadiene

Parent CompoundKey MetaboliteFurther Transformation ProductsReference
1,3-ButadieneThis compound (3-Buten-2-ol)3-Butene-1,2-diol cdc.gov

Analytical Methodologies for Environmental Monitoring and Detection

Standardized analytical methods specifically validated for the detection and quantification of this compound in environmental samples like soil and water are not described in the reviewed literature. nih.gov Analytical methods for environmental monitoring are well-established for the parent compound, 1,3-butadiene, primarily in air samples. nih.gov

These methods for 1,3-butadiene typically involve collection on sorbent tubes followed by thermal desorption or solvent desorption and analysis by gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS). osha.govresearchgate.net For instance, NIOSH Method 1024 and OSHA Method 56 are established for air sampling of 1,3-butadiene. nih.govosha.gov

Given its properties as a volatile alcohol, it is plausible that methods for other volatile organic compounds (VOCs), including other short-chain alcohols, could be adapted for the analysis of this compound. Techniques such as purge-and-trap or headspace analysis coupled with GC-MS would likely be suitable for its detection in soil and water samples. However, the development and validation of such methods specifically for this compound have not been reported in the available scientific literature. The detection of its degradation product, 3-butene-1,2-diol, has been achieved in biological samples using liquid chromatography/electrospray ionization-mass spectrometry. nih.gov

Table 3: Common Analytical Techniques for Volatile Organic Compounds Potentially Applicable to this compound

Analytical TechniqueDetectorSample MatrixApplicability to this compound
Gas Chromatography (GC)Flame Ionization Detector (FID)Air, Water, SoilHigh (with appropriate sample preparation)
Gas Chromatography-Mass Spectrometry (GC-MS)Mass Spectrometer (MS)Air, Water, SoilHigh (provides identification and quantification)
Liquid Chromatography-Mass Spectrometry (LC-MS)Mass Spectrometer (MS)Water, Biological fluidsPotentially suitable, especially for less volatile transformation products
Purge-and-TrapGC-MSWater, SoilHigh (for volatile compounds)
Headspace AnalysisGC-MSWater, Soil, SolidsHigh (for volatile compounds in complex matrices)

Future Directions and Unexplored Avenues in 1,3 Butadiene 2 Ol Research

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The synthesis of C4 chemicals like 1,3-butadiene (B125203) often proceeds through pathways where enols or enolates are proposed intermediates. rsc.orgnih.gov Future research could focus on designing catalytic systems that intentionally stabilize or selectively generate 1,3-butadiene-2-ol.

Key Research Thrusts:

Bifunctional Catalysis: Developing catalysts with both acidic and basic sites could facilitate the tautomerization of MVK or direct the dehydration of C4 diols towards the desired enol intermediate. Organocatalysts, such as those combining secondary amines with a Brønsted acid, have been shown to mediate reactions through enolate intermediates, which are closely related to enols. rsc.orgnih.govrsc.org

Lewis Acid-Promoted Synthesis: Boron Lewis acids have been successfully used in the stereoselective synthesis of other complex enol esters. rsc.org This points to the potential of using tailored Lewis acid catalysts to guide reactions toward the formation of specific enol isomers like this compound.

Metal-Catalyzed Isomerization: Transition metal catalysts, including those based on cobalt, nickel, and ruthenium, are known to catalyze the isomerization of allylic alcohols into enols or enolates. univ-rennes.fracs.org A significant future challenge is to develop systems that can selectively isomerize precursors to this compound and prevent subsequent rearrangement to the more stable keto form. For instance, a novel cobalt-based system was recently developed for the selective synthesis of (Z)-silyl enol ethers, demonstrating precise control over enol-type structures. acs.org

Table 1: Potential Catalytic Systems for this compound Generation

Catalyst Type Precursor(s) Potential Mechanism Research Goal
Bifunctional (Acid/Base) Methyl Vinyl Ketone, Butanediols Keto-enol tautomerization, Selective dehydration Stabilize enol form, direct reaction pathway
Boron Lewis Acid Ynamides, Esters Carboacyloxylation Stereoselective enol synthesis
Transition Metal (Co, Ni, Ru) Allylic Alcohols, Unsaturated Ketones Isomerization, Remote Functionalization Selective formation and trapping of the enol
Palladium(II) Complexes Aliphatic Acids Sequential Dehydrogenation Direct synthesis of conjugated diene systems nih.govnih.gov

Development of Advanced Analytical Techniques for Tracking Transient Species

Given the presumed transient nature of this compound, a major hurdle to its study is the difficulty of its direct observation and characterization. Future work must leverage and refine advanced spectroscopic techniques capable of capturing short-lived molecules. nih.gov

Key Research Thrusts:

Time-Resolved Spectroscopy: Ultrafast transient infrared (TRIR) absorption spectroscopy is a powerful tool for observing fleeting intermediates in real-time. This technique has been used to provide direct spectroscopic evidence for the formation of ylide and enol intermediates in other reactions, which previously were only inferred. scispace.com Applying TRIR to reactions where this compound is a suspected intermediate could provide the first definitive proof of its existence.

Mass Spectrometry Techniques: Novel ionization methods for mass spectrometry are being developed specifically for the detection of transient organic reaction intermediates in solution. purdue.edu Techniques like electrospray ionization (ESI-MS) coupled with infrared ion spectroscopy have been successfully used to characterize the gas-phase structures of other keto-enol tautomers, unambiguously distinguishing between the two forms. nih.gov

Advanced Microscopy: The development of transmission electron microscopy techniques to visualize transient interactions within molecular systems offers a path to understanding chemical phenomena at the atomic level, which could one day be applied to observe transient intermediates like enols. oup.com

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Key Research Thrusts:

Predicting Tautomer Ratios: Quantum machine learning (QML) potentials can be trained on experimental free energy data to accurately predict keto-enol tautomer ratios in solution. rsc.orgbiorxiv.org This approach overcomes limitations of standard quantum chemistry methods and could be used to predict the conditions under which the concentration of this compound would be maximized. One study showed that standard quantum chemistry methods predict tautomer ratios with a root-mean-square error of 3.1 kcal/mol, but QML methods can significantly improve this accuracy. rsc.org

Catalyst and Reaction Design: ML algorithms can screen vast numbers of potential catalysts and reaction conditions to identify those most likely to produce a desired outcome. osti.gov For this compound, ML models could be trained to identify catalyst features or solvent properties that stabilize the enol tautomer over the keto form.

Generative Models for Novel Reactions: Generative Adversarial Networks (GANs) have been used to generate novel Diels-Alder reactions, demonstrating the power of AI in exploring new chemical space. A similar approach could be used to design new synthetic routes leading to this compound or its derivatives.

Research into Bio-derived and Renewable Feedstocks for this compound Production

The chemical industry's shift towards sustainability has spurred intense research into producing platform chemicals from biomass. numberanalytics.commdpi.com C4 chemicals, in particular, are prime targets for production from renewable feedstocks like agricultural residues and sugar crops. mdpi.comfoundationfar.orgresearchgate.net

Key Research Thrusts:

Conversion of Bio-based Butanediols: 2,3-butanediol (B46004) (2,3-BDO), which can be produced efficiently via fermentation of sugars, is a key platform chemical. The catalytic dehydration of 2,3-BDO to 1,3-butadiene is a well-established route that is known to proceed through enol or ketone intermediates. Future research should focus on fine-tuning catalysts and reaction conditions for this process to favor the formation and isolation of this compound instead of complete dehydration.

Upgrading of Other Platform Chemicals: Lignocellulosic biomass can be broken down into various platform chemicals, including furfural (B47365) and levulinic acid. mdpi.com Investigating catalytic pathways to convert these C5 and C6 molecules into C4 compounds like this compound represents a significant but promising challenge.

Direct Fermentation Pathways: While challenging, future metabolic engineering efforts could aim to design microbial strains that produce this compound directly or a precursor that is easily converted. Such a bioprivileged molecule could offer a highly efficient and sustainable production route. foundationfar.org

Table 2: Bio-Derived Feedstocks and Potential Intermediates for C4 Chemicals

Feedstock Primary Intermediate(s) Conversion Technology Relevance to this compound
Sugars (from corn, sugarcane) 2,3-Butanediol, Ethanol (B145695) Fermentation, Catalysis Dehydration of 2,3-BDO is a key route where enol intermediates are formed.
Lignocellulose (e.g., corn stover) Furfural, Levulinic Acid Hydrolysis, Catalysis Potential for catalytic upgrading to C4 chemicals.
Syngas (from gasification) CO, H₂ Gasification, Fischer-Tropsch Can be converted to a range of hydrocarbons and oxygenates.

Investigation of Unique Reactivity Patterns in Confined Environments (e.g., MOFs, Zeolites)

The reactivity and stability of molecules can be dramatically altered when they are confined within the nanoporous structures of materials like Metal-Organic Frameworks (MOFs) and zeolites. wpmucdn.comfrontiersin.org This "confinement effect" offers a tantalizing, unexplored strategy for stabilizing and studying this compound. upv.es

Key Research Thrusts:

Stabilization of the Enol Tautomer: The specific interactions between a guest molecule and the walls of a zeolite or MOF can shift chemical equilibria. wpmucdn.com It has been shown that the keto-enol equilibrium of certain molecules can be tuned by changing the extra-framework cations within ZSM-5 zeolites. nih.govmdpi.com A systematic study using various MOFs and zeolites could identify a host structure that preferentially binds and stabilizes the this compound tautomer, effectively shifting the equilibrium away from the more stable MVK.

Shape-Selective Catalysis: The defined pore structures of these materials can control which reactions occur, favoring pathways that fit within the spatial constraints. frontiersin.org This could be exploited to direct the reaction of a precursor molecule towards this compound while suppressing side reactions or further conversion. Computational studies have explored the keto-enol tautomerization of acetone (B3395972) and acetaldehyde (B116499) within zeolites, providing a theoretical basis for such investigations. ucl.ac.ukucl.ac.ukresearchgate.net

"Ship-in-a-Bottle" Synthesis: Catalytically active sites can be built directly into the framework of a MOF. acs.org This would allow for the synthesis of this compound within a protective, confined environment that could prevent its decomposition and allow for subsequent, controlled reactions. MOFs have shown superiority over zeolites in certain condensation reactions involving bulky substrates, highlighting their potential for controlling complex reaction pathways. frontiersin.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,3-Butadiene-2-ol, and how can purity be optimized?

  • Methodological Answer : Synthesis often involves catalytic hydration of 1,3-butadiene derivatives or selective reduction of carbonyl precursors. For example, the Wittig reaction (using triphenylphosphine and aldehydes) can generate conjugated dienes, which may be functionalized to yield this compound . Purity optimization requires rigorous purification via fractional distillation under inert atmospheres (e.g., nitrogen) and analytical validation using GC-MS with polar capillary columns (e.g., DB-WAX) to detect trace impurities. Purity thresholds >98% (GC) are achievable through repeated distillation cycles .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1^1H NMR (in CDCl3_3) reveals olefinic proton coupling patterns (δ 5.2–5.8 ppm, multiplet) and hydroxyl proton shifts (δ 1.5–2.0 ppm, broad). 13^{13}C NMR identifies carbinol (δ 70–75 ppm) and alkene carbons (δ 120–130 ppm).
  • IR : O-H stretches (~3200–3600 cm1^{-1}) and C=C stretches (~1640 cm1^{-1}) confirm functional groups.
  • MS : Electron ionization (EI-MS) fragments the molecule to validate molecular weight (86.09 g/mol) and fragmentation pathways .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Stability is influenced by temperature, light, and oxygen exposure. Store in amber glass vials at –20°C under nitrogen to prevent oxidation. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic GC analysis to assess decomposition kinetics. Antioxidants like BHT (0.01% w/w) can extend shelf life .

Q. What safety protocols are critical for handling this compound in experimental workflows?

  • Methodological Answer : Use fume hoods with ≥100 ft/min face velocity for ventilation. PPE includes nitrile gloves (tested for permeation resistance), safety goggles, and flame-retardant lab coats. Monitor airborne concentrations with PID detectors. Emergency protocols require immediate ethanol rinsing for skin contact and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to map transition states. For example, acid-catalyzed dehydration to form dienes can be studied via 2^2H-labeled substrates to track proton transfer steps. In situ FTIR monitors intermediate formation during reactions .

Q. What computational strategies are effective in modeling the conformational dynamics of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) with OPLS-AA force fields predict rotational barriers around the C2-C3 bond. QTAIM (Quantum Theory of Atoms in Molecules) analysis identifies intramolecular hydrogen bonding between hydroxyl and π-electrons, influencing stability .

Q. How should researchers resolve contradictions in spectroscopic data for this compound across studies?

  • Methodological Answer : Triangulate conflicting data by:

  • Replicating experiments under standardized conditions (solvent, temperature, concentration).
  • Cross-validating with X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC).
  • Comparing with literature on structurally analogous compounds (e.g., 2-buten-1-ol) to identify systematic errors .

Q. What role does stereoelectronic effects play in the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : The allylic hydroxyl group directs endo selectivity via hydrogen bonding with dienophiles. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and quantify stereochemical outcomes. Kinetic studies under varying solvent polarities (e.g., THF vs. DMSO) reveal solvent-dependent transition-state stabilization .

Q. How can advanced analytical methods detect trace degradation products of this compound in environmental matrices?

  • Methodological Answer : Combine SPE (solid-phase extraction) with UPLC-QTOF-MS for ppb-level detection. Degradation pathways (e.g., photooxidation) are mapped using 18^{18}O-labeled H2_2O in controlled photolysis chambers. Non-targeted screening with NIST MS libraries identifies unknown byproducts .

Key Recommendations for Methodological Rigor

  • Triangulation : Validate findings via multiple analytical techniques (e.g., NMR, GC-MS, DFT) to mitigate instrument-specific biases .
  • Replication : Standardize synthetic protocols (e.g., inert gas use, catalyst ratios) to ensure reproducibility across labs.
  • Safety Compliance : Adhere to OSHA 2012 standards for PPE and fume hood calibration to minimize exposure risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.